molecular formula C6H16ClNOS B14311136 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride CAS No. 113679-28-0

2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride

Cat. No.: B14311136
CAS No.: 113679-28-0
M. Wt: 185.72 g/mol
InChI Key: FJXOFKZSUHZEHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride is a quaternary ammonium compound with a variety of applications in different fields. This compound is known for its high solubility in water and its ability to act as a surfactant, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride typically involves the reaction of trimethylamine with 3-chloro-2-hydroxypropyl chloride under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through crystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride involves its ability to interact with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell walls, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

  • 3-Chloro-2-hydroxypropyltrimethylammonium chloride
  • Cetyltrimethylammonium bromide
  • Cetylpyridinium chloride

Comparison: Compared to these similar compounds, 2-Hydroxy-N,N,N-trimethyl-3-sulfanylpropan-1-aminium chloride is unique due to its thiol group, which imparts additional reactivity and functionality. This makes it particularly useful in applications requiring redox activity or thiol-specific interactions .

Properties

CAS No.

113679-28-0

Molecular Formula

C6H16ClNOS

Molecular Weight

185.72 g/mol

IUPAC Name

(2-hydroxy-3-sulfanylpropyl)-trimethylazanium;chloride

InChI

InChI=1S/C6H15NOS.ClH/c1-7(2,3)4-6(8)5-9;/h6,8H,4-5H2,1-3H3;1H

InChI Key

FJXOFKZSUHZEHJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(CS)O.[Cl-]

Origin of Product

United States

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